

Characterization of Ciprofloxacin-piperazinyl-N-sulfate-d8: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ciprofloxacin-piperazinyl-N-sulfate-d8*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of **Ciprofloxacin-piperazinyl-N-sulfate-d8**, a deuterated metabolite of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. This document collates available data on its parent compounds and provides extrapolated information for the title compound, offering insights into its physicochemical properties, proposed analytical methodologies, and metabolic context.

Introduction

Ciprofloxacin is a widely used antibiotic that undergoes metabolism in the liver, leading to the formation of several metabolites, including the N-sulfate conjugate at the piperazinyl moiety.[1] [2] The deuterated analog, **Ciprofloxacin-piperazinyl-N-sulfate-d8**, serves as a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the corresponding non-deuterated metabolite in biological matrices through mass spectrometry-based methods.[3] This guide details the available information and presents logical extrapolations for the characterization of this isotopically labeled compound.

Physicochemical and Spectroscopic Data

Quantitative data for Ciprofloxacin-piperazinyl-N-sulfate and its deuterated parent compound, Ciprofloxacin-d8, are summarized below. The properties of **Ciprofloxacin-piperazinyl-N-**

sulfate-d8 are expected to be very similar to its non-deuterated counterpart, with a key difference in the molecular weight due to the presence of eight deuterium atoms.

Table 1: Physicochemical Properties

Property	Ciprofloxacin[4][5]	Ciprofloxacin-piperazinyl-N-sulfate[6]	Ciprofloxacin-d8[7]	Ciprofloxacin-piperazinyl-N-sulfate-d8 (Predicted)
IUPAC Name	1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid	1-Cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid	1-Cyclopropyl-6-fluoro-7-(piperazin-d8-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid	1-Cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-d8-1-yl)-1,4-dihydroquinoline-3-carboxylic acid
Molecular Formula	C ₁₇ H ₁₈ FN ₃ O ₃	C ₁₇ H ₁₈ FN ₃ O ₆ S	C ₁₇ H ₁₀ D ₈ FN ₃ O ₃	C ₁₇ H ₁₀ D ₈ FN ₃ O ₆ S
Molecular Weight	331.34 g/mol	411.40 g/mol	339.39 g/mol	419.45 g/mol
CAS Number	85721-33-1	105093-21-8	1130050-35-9	Not available
Appearance	Yellowish to light yellow crystalline substance[8]	-	-	Expected to be a solid
Solubility	Water: ~30 g/L at 20°C[4]	-	-	Expected to have altered solubility from Ciprofloxacin

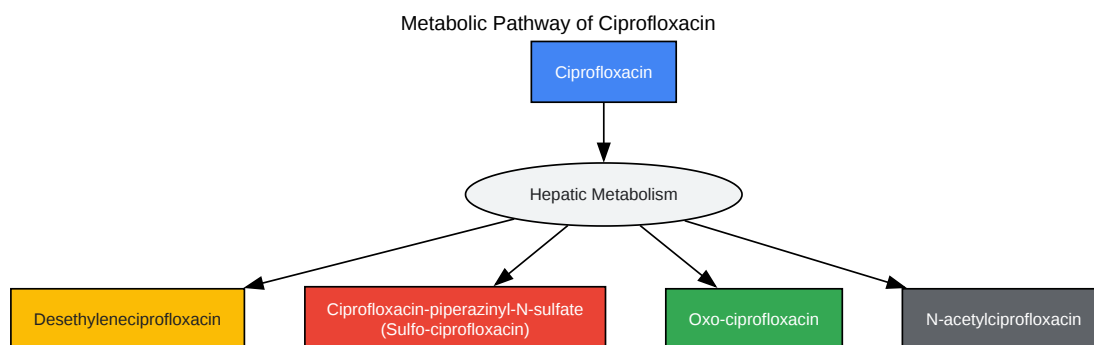
Table 2: Spectroscopic Data (Predicted Mass Spectrometry Fragments)

Compound	Parent Ion [M+H] ⁺	Key Fragments (m/z)
Ciprofloxacin	332.1	314 (loss of H ₂ O), 288 (loss of CO ₂), 245 (loss of piperazine moiety), 231[9]
Ciprofloxacin-piperazinyl-N-sulfate	412.1	332 (loss of SO ₃), 314, 288, 245
Ciprofloxacin-d8	340.2	322 (loss of H ₂ O), 296 (loss of CO ₂), 245 (loss of deuterated piperazine moiety)
Ciprofloxacin-piperazinyl-N-sulfate-d8	420.2	340 (loss of SO ₃), 322, 296, 245

Note: Predicted fragmentation is based on the known fragmentation patterns of ciprofloxacin and the expected behavior of a sulfate conjugate.

Metabolic Pathway of Ciprofloxacin

Ciprofloxacin is metabolized in the liver via modifications of the piperazinyl group, leading to four primary metabolites: desethyleneciprofloxacin, oxo-ciprofloxacin, N-acetylciprofloxacin, and sulfo-ciprofloxacin (Ciprofloxacin-piperazinyl-N-sulfate).[1][2] Sulfo-ciprofloxacin is a primary metabolite found in feces.[2]



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Caption: Metabolic conversion of Ciprofloxacin in the liver.

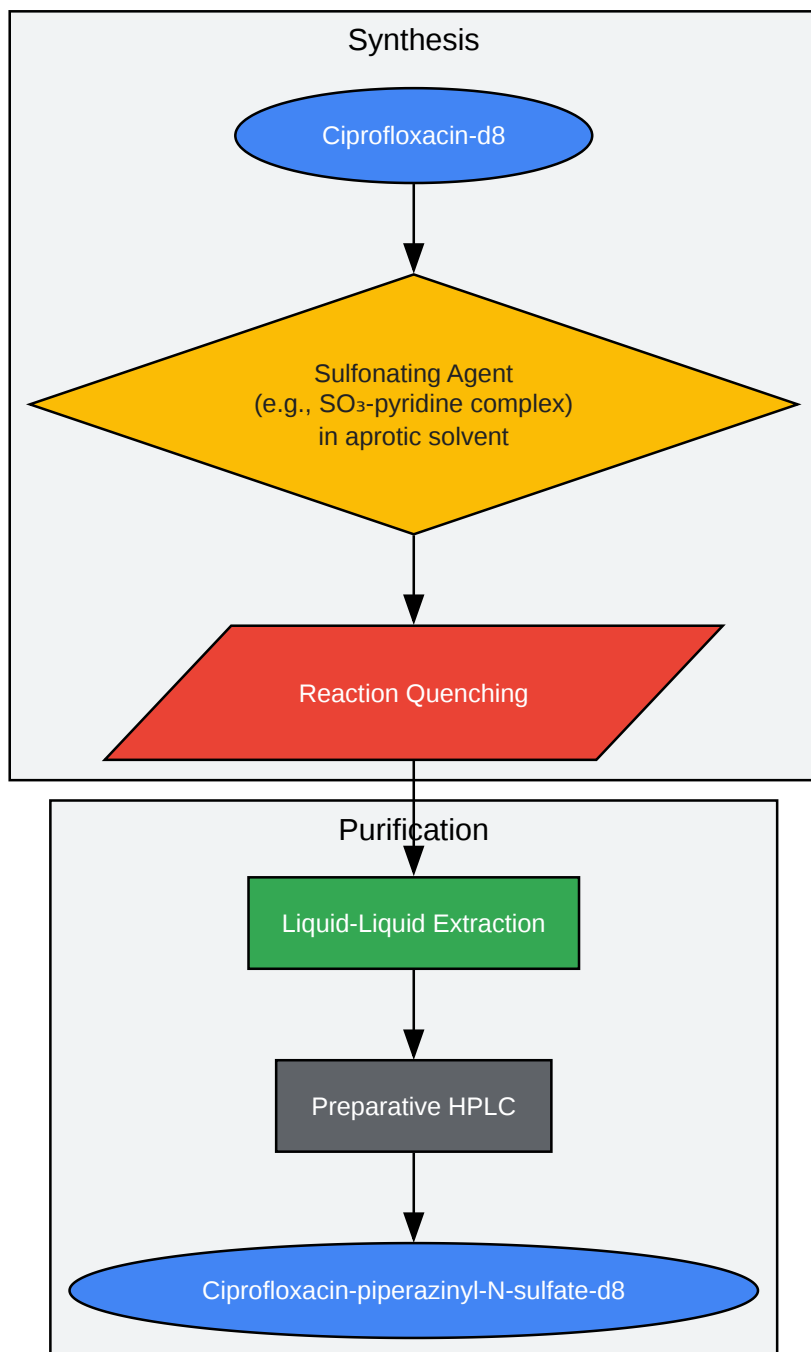
Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Ciprofloxacin-piperazinyl-N-sulfate-d8** are not readily available in the public domain. However, a potential workflow can be inferred from literature on the synthesis of ciprofloxacin derivatives and analytical methods for its metabolites.^{[10][11][12][13]}

Proposed Synthesis and Purification Workflow

The synthesis of **Ciprofloxacin-piperazinyl-N-sulfate-d8** would likely involve the sulfonation of Ciprofloxacin-d8.

Proposed Synthesis and Purification Workflow

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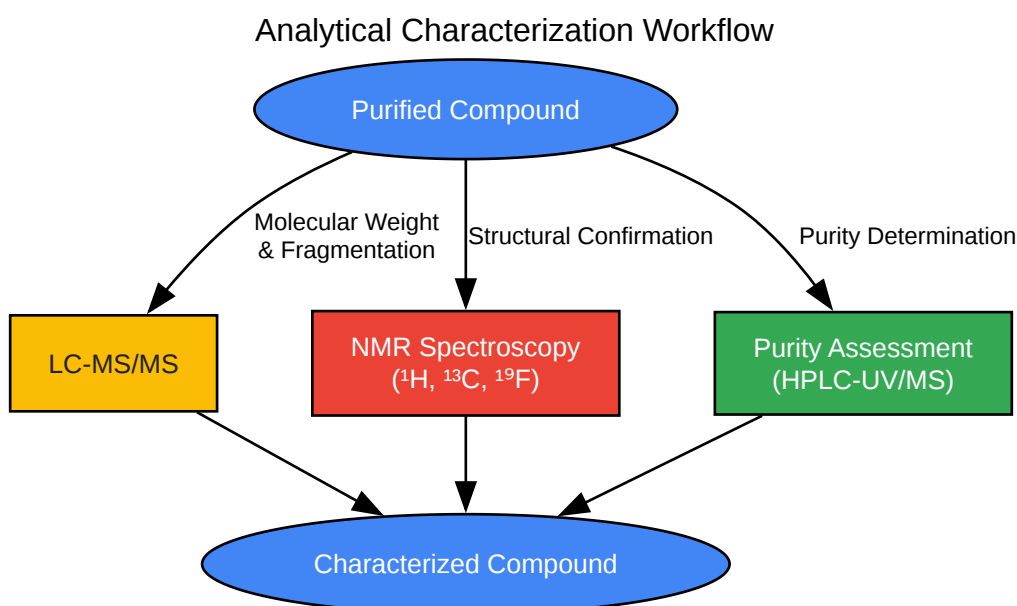
Caption: A potential workflow for the synthesis and purification.

Methodology:

- **Reaction Setup:** Ciprofloxacin-d8 is dissolved in a suitable aprotic solvent (e.g., pyridine or DMF).
- **Sulfonation:** A sulfonating agent, such as a sulfur trioxide pyridine complex, is added to the solution, typically at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, the mixture is quenched, and the product is extracted.
- **Purification:** The crude product is purified, commonly using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Analytical Characterization Workflow

The characterization of the final product would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.



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Caption: Workflow for analytical characterization.

Methodology:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a critical technique to confirm the molecular weight of the synthesized compound and to study its fragmentation pattern. A high-resolution mass spectrometer would provide an accurate mass measurement.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR spectroscopy would be employed to confirm the chemical structure. The ^1H NMR spectrum is expected to show the characteristic signals for the ciprofloxacin core, with the absence of the N-H proton of the piperazine ring that is present in the parent compound. The deuterium incorporation would result in the disappearance of signals corresponding to the deuterated positions in the ^1H spectrum.
- High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the purity of the final compound.

Conclusion

While direct and extensive experimental data for **Ciprofloxacin-piperazinyl-N-sulfate-d8** is not widely published, a comprehensive characterization can be inferred from the known properties of ciprofloxacin, its non-deuterated sulfate metabolite, and its deuterated parent drug. The proposed synthetic and analytical workflows provide a robust framework for its preparation and validation. As a stable isotope-labeled internal standard, **Ciprofloxacin-piperazinyl-N-sulfate-d8** is an essential tool for advancing the understanding of ciprofloxacin's metabolism and pharmacokinetics.

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